3-Bromo-1H-indazole-5-carboxylic acid
Overview
Description
3-Bromo-1H-indazole-5-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-bromo-1h-indazole-5-carboxylic acid, have been found to interact with various targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the growth and survival of cells .
Biochemical Pathways
For instance, the inhibition of CHK1 and CHK2 kinases can affect the DNA damage response pathway , leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability .
Result of Action
The inhibition of chk1, chk2, and sgk kinases by indazole derivatives can lead to cell cycle arrest and apoptosis, potentially exerting anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of indazole derivatives .
Biochemical Analysis
Biochemical Properties
3-Bromo-1H-indazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as a protein kinase inhibitor. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit specific protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, this compound can alter the phosphorylation state of key proteins, leading to changes in cell behavior and function. This compound has been observed to affect various types of cells, including cancer cells, where it can induce apoptosis or cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of protein kinases, preventing them from phosphorylating their target proteins. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular responses. Additionally, this compound may interact with other biomolecules, such as transcription factors, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of protein kinases, resulting in prolonged changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit protein kinases without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage level is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. These metabolic pathways can affect the compound’s overall efficacy and duration of action in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazole-5-carboxylic acid typically involves the bromination of indazole derivatives. One common method includes the reaction of 5-carboxyindazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indazole derivatives
- Oxidized products like indazole oxides
- Reduced products like indazole alcohols
Scientific Research Applications
3-Bromo-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
- 5-Bromo-1H-indazole-3-carboxylic acid
- 3-Bromo-1H-indazole-6-carboxylic acid
- 3-Bromo-1H-indazole-4-carboxylic acid
Comparison: 3-Bromo-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-bromo-2H-indazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQMEUDBXGKAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646259 | |
Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-49-3 | |
Record name | 3-Bromo-1H-indazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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